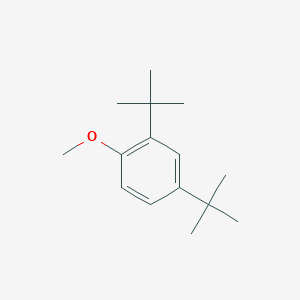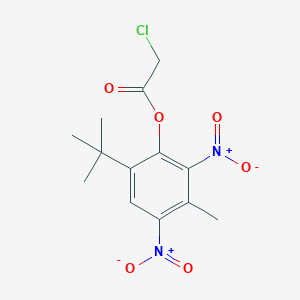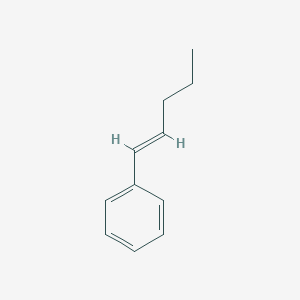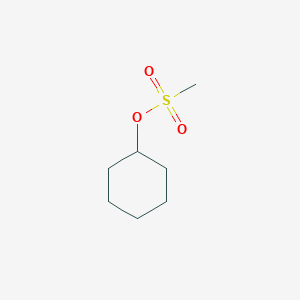
Cyclohexylmethansulfonat
Übersicht
Beschreibung
Cyclohexyl methanesulfonate is a useful research compound. Its molecular formula is C7H14O3S and its molecular weight is 178.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohexyl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexyl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese und Charakterisierung diastereoisomerer Verbindungen
Cyclohexylmethansulfonat wurde bei der Synthese und Charakterisierung zweier diastereoisomerer Methansulfonatverbindungen, 2-(tert-Butyl)this compound . Die Methansulfonatgruppe wurde aufgrund ihrer Wirksamkeit als Schutzgruppe und gute Abgangsgruppe in nukleophilen Substitutionsreaktionen in die Verbindungen eingeführt .
Zwischenprodukt in fluorierten Verbindungen
Diese Zwischenprodukte wurden in einem Versuch hergestellt, Fluor an Position zwei der beiden Zieldiastereoisomeren fluorierten Verbindungen einzuführen . Diese sind wichtig, um die Eigenschaften der Wasserstoffbrückenbindung in fluorierten Verbindungen zu untersuchen .
Nützliche Substrate in nukleophilen Substitutionsreaktionen
Die Verbindungen werden als nützliche Substrate in nukleophilen Substitutionsreaktionen aufgrund ihrer Wirksamkeit als Abgangsgruppen beschrieben .
Schutzgruppen für Alkohole in der organischen Synthese
Methansulfonatverbindungen sind als Schutzgruppen für Alkohole in der organischen Synthese anerkannt . Ihre Eigenschaften als gute Abgangsgruppen identifizieren sie als bessere Optionen für nukleophile Substitutionsreaktionen wie die Fluorierung .
Verbesserung der Bioverfügbarkeit und Wirksamkeit von Medikamenten
Das Vorhandensein von Fluoratomen im Molekül hat die Tendenz, die Bioverfügbarkeit zu verbessern und damit die Wirksamkeit von Medikamenten zu erhöhen .
Entwicklung von Agrochemikalien und Pharmazeutika
Die Bedeutung von Fluor in den Biowissenschaften hängt mit der Entwicklung von Agrochemikalien und Pharmazeutika zusammen . Berichte zeigen, dass etwa 30-40 % der Agrochemikalien und 20 % der pharmazeutischen Verbindungen mindestens ein Fluoratom enthalten
Safety and Hazards
Zukünftige Richtungen
Sulfur-containing compounds like Cyclohexyl methanesulfonate have gained significant attention due to their unique features in building stable electrode–electrolyte interphases and protect battery cells from overcharging . Future work on the development of sulfur-containing compounds as functional electrolyte additives is also provided .
Wirkmechanismus
Target of Action
Cyclohexyl methanesulfonate is a type of alkylating agent . Alkylating agents are known to interact with DNA, primarily targeting guanine and adenine bases . They are widely used in cancer chemotherapy and have been instrumental in increasing our understanding of cancer treatment .
Mode of Action
Cyclohexyl methanesulfonate, like other methanesulfonate esters, acts as a biological alkylating agent . Its alkyl-oxygen bonds undergo fission and react within the intracellular environment . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .
Biochemical Pathways
The primary biochemical pathway affected by cyclohexyl methanesulfonate is DNA alkylation . Alkylation leads to alterations in DNA structure and triggers investigations of the repair of chemically induced damage to DNA . The compound’s effectiveness as a leaving group in nucleophilic substitution reactions has been noted, which implies its involvement in various biochemical reactions .
Result of Action
The primary result of the action of cyclohexyl methanesulfonate is the alteration of DNA structure . This can lead to various cellular effects, including cell death, which is why alkylating agents like cyclohexyl methanesulfonate are used in cancer treatment .
Action Environment
The action, efficacy, and stability of cyclohexyl methanesulfonate can be influenced by various environmental factors. For instance, the intracellular environment can affect the compound’s ability to interact with its targets . Additionally, external factors such as temperature, pH, and the presence of other substances can potentially influence the compound’s action.
Biochemische Analyse
Biochemical Properties
Cyclohexyl methanesulfonate is known to interact with various enzymes, proteins, and other biomolecules. It is a methanesulfonate ester, a group of compounds known for their alkylating properties . Alkylating agents like cyclohexyl methanesulfonate can form covalent bonds with various biomolecules, altering their structure and function . The exact nature of these interactions and the specific biomolecules involved may vary depending on the context and conditions .
Cellular Effects
The effects of cyclohexyl methanesulfonate on cells are complex and multifaceted. As an alkylating agent, it can influence cell function by modifying key biomolecules . This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary widely depending on factors such as cell type and environmental conditions .
Molecular Mechanism
Cyclohexyl methanesulfonate exerts its effects at the molecular level primarily through its alkylating properties . It can form covalent bonds with various biomolecules, potentially leading to changes in their structure and function . This can result in a range of effects, from enzyme inhibition or activation to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of cyclohexyl methanesulfonate can change over time in laboratory settings. For instance, it has been reported that certain methanesulfonate compounds show significant impacts on the photophysical properties of luminogens when attached to a saturated cyclohexyl ring . Specific information on the stability, degradation, and long-term effects of cyclohexyl methanesulfonate on cellular function in in vitro or in vivo studies is currently limited .
Metabolic Pathways
Cyclohexyl methanesulfonate may be involved in various metabolic pathways. As a methanesulfonate ester, it could potentially participate in sulfur metabolism .
Eigenschaften
IUPAC Name |
cyclohexyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3S/c1-11(8,9)10-7-5-3-2-4-6-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGOBKOHQTZGIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936549 | |
| Record name | Cyclohexyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16156-56-2 | |
| Record name | Methanesulfonic acid, cyclohexyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16156-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonic acid, cyclohexyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of a cyclohexyl methanesulfonate derivative influence its reactivity in solvolysis reactions?
A1: While the provided abstracts do not delve into specific structure-activity relationships for cyclohexyl methanesulfonates in solvolysis reactions, the title of the first paper suggests this is its focus []. Generally, substituents on the cyclohexyl ring can influence the rate of solvolysis by stabilizing or destabilizing the carbocation intermediate formed during the reaction. Electron-donating groups tend to stabilize the carbocation, leading to faster reaction rates, while electron-withdrawing groups have the opposite effect. Further investigation into the full text of the paper would be needed to provide a more detailed answer.
Q2: Does 3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-methanesulfonate hydrate (U-50,488H) act on pre- or post-synaptic kappa opioid receptors in the rat mesenteric arterial bed?
A2: The research suggests that U-50,488H acts on prejunctional kappa opioid receptors in the rat mesenteric arterial bed to inhibit sensory-motor nerve-induced vasodilation []. This conclusion is based on the observation that U-50,488H's inhibitory effects were not affected by the presence of naloxone, a mu opioid receptor antagonist, or ICI 174864, a delta opioid receptor antagonist. Furthermore, the study found that U-50,488H's effects were not reversed by the kappa opioid receptor-selective antagonist (-)-5,9 alpha-diethyl-2-(3-furylmethyl)-2'-hydroxy-6,7-benzomorphane (MR 2266), further supporting a prejunctional site of action.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

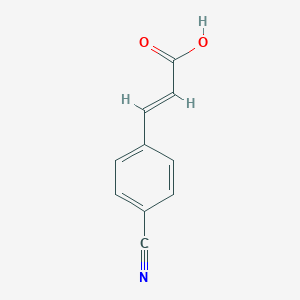


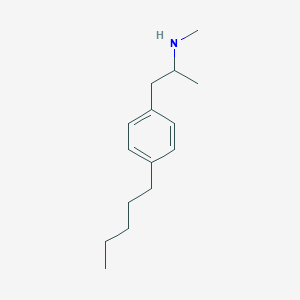

![(1S,2S,4S,5'R,6R,7S,8R,9S,12R,13S,16S,18S)-16-amino-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-12-ol](/img/structure/B100719.png)
![4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B100720.png)


